

# "2-(2-Ethylphenoxy)acetic acid" spectral data (NMR, Mass Spec)

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## Compound of Interest

Compound Name: 2-(2-Ethylphenoxy)acetic acid

Cat. No.: B168020

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As a Senior Application Scientist, this guide provides an in-depth analysis of the expected spectral characteristics of **2-(2-Ethylphenoxy)acetic acid**. Given the limited availability of published experimental spectra for this specific compound, this document leverages foundational principles of NMR and mass spectrometry, alongside comparative data from its close structural analog, 2-(2-methylphenoxy)acetic acid, to provide a robust predictive analysis. This approach is designed to empower researchers in drug discovery and chemical synthesis with the necessary framework to identify, characterize, and validate this molecule.

## Molecular Structure and Analytical Overview

**2-(2-Ethylphenoxy)acetic acid** (CAS: 1798-03-4, Molecular Formula:  $C_{10}H_{12}O_3$ , Molecular Weight: 180.20 g/mol) is a carboxylic acid derivative with a phenoxy ether linkage. Its structural elucidation relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and offers insights into the molecule's fragmentation patterns, aiding in structural confirmation.

The following sections will provide a predictive analysis of the  $^1H$  NMR,  $^{13}C$  NMR, and mass spectra of **2-(2-Ethylphenoxy)acetic acid**. These predictions are based on established chemical shift theory, spin-spin coupling principles, and known fragmentation mechanisms.

## Predicted $^1H$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum is anticipated to be complex in the aromatic region due to the ortho-substitution pattern, leading to second-order coupling effects. The aliphatic region will show characteristic signals for the ethyl and methylene groups. The spectrum is predicted in a standard deuterated solvent such as  $\text{CDCl}_3$ , and chemical shifts ( $\delta$ ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts and Splitting Patterns for **2-(2-Ethylphenoxy)acetic acid**

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Integration	Notes
H-a ( $\text{CH}_3$ )	~ 1.25	Triplet (t)	3H	Coupled to the - $\text{CH}_2$ - protons (H-b).
H-b ( $-\text{CH}_2-$ )	~ 2.70	Quartet (q)	2H	Coupled to the methyl protons (H-a).
H-c ( $-\text{OCH}_2-$ )	~ 4.65	Singlet (s)	2H	Methylene protons of the acetic acid moiety.
H-d, H-e, H-f, H-g (Aromatic)	~ 6.85 - 7.25	Multiplet (m)	4H	Complex multiplet due to ortho- substitution.
H-h ( $-\text{COOH}$ )	~ 11.0 - 12.0	Broad Singlet (br s)	1H	Acidic proton, exchangeable with $\text{D}_2\text{O}$ .

## Rationale Behind Predictions:

- Aromatic Protons (H-d, H-e, H-f, H-g): The four aromatic protons on the substituted benzene ring are expected to appear as a complex multiplet in the range of 6.85-7.25 ppm. The

electron-donating nature of the ethyl group and the electron-withdrawing nature of the ether linkage will influence their precise chemical shifts.

- Methylene Ether Protons (H-c): The methylene protons of the acetic acid moiety are adjacent to an oxygen atom and are expected to be deshielded, appearing as a singlet around 4.65 ppm.
- Ethyl Group Protons (H-a, H-b): The ethyl group will present as a characteristic triplet-quartet pattern. The methyl protons (H-a) will appear as a triplet around 1.25 ppm due to coupling with the adjacent methylene protons. The methylene protons (H-b) will be a quartet around 2.70 ppm, shifted downfield due to their proximity to the aromatic ring.
- Carboxylic Acid Proton (H-h): The acidic proton of the carboxylic acid is highly deshielded and will appear as a broad singlet at a chemical shift greater than 10 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

## Predicted $^{13}\text{C}$ NMR Spectral Data

The  $^{13}\text{C}$  NMR spectrum will provide a count of the unique carbon environments in the molecule. Based on the structure of **2-(2-Ethylphenoxy)acetic acid**, ten distinct carbon signals are expected.

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **2-(2-Ethylphenoxy)acetic acid**

Carbon Assignment	Predicted Chemical Shift (ppm)	Notes
C-1 ( $\text{CH}_3$ )	~ 14.5	Methyl carbon of the ethyl group.
C-2 ( $-\text{CH}_2-$ )	~ 23.0	Methylene carbon of the ethyl group.
C-3 ( $-\text{OCH}_2-$ )	~ 65.0	Methylene carbon of the acetic acid moiety.
C-4, C-5, C-6, C-7 (Aromatic CH)	~ 112.0 - 128.0	Aromatic methine carbons.
C-8 (Aromatic C-Et)	~ 130.0	Quaternary aromatic carbon attached to the ethyl group.
C-9 (Aromatic C-O)	~ 155.0	Quaternary aromatic carbon attached to the ether oxygen.
C-10 ( $\text{C=O}$ )	~ 175.0	Carbonyl carbon of the carboxylic acid.

## Rationale Behind Predictions:

- **Carbonyl Carbon (C-10):** The carboxylic acid carbonyl carbon is the most deshielded, appearing around 175 ppm.
- **Aromatic Carbons (C-4 to C-9):** The aromatic carbons will resonate in the 112-155 ppm range. The carbon bearing the ether oxygen (C-9) will be the most downfield of the aromatic carbons due to the deshielding effect of oxygen. The carbon bearing the ethyl group (C-8) will also be a downfield quaternary carbon.
- **Aliphatic Carbons (C-1, C-2, C-3):** The aliphatic carbons will appear in the upfield region of the spectrum. The methylene carbon of the acetic acid moiety (C-3) will be the most deshielded of the aliphatic carbons due to the adjacent oxygen atom.

## Predicted Mass Spectrometry Data

Electron Ionization (EI) mass spectrometry is expected to show a clear molecular ion peak ( $M^+$ ) and several characteristic fragment ions.

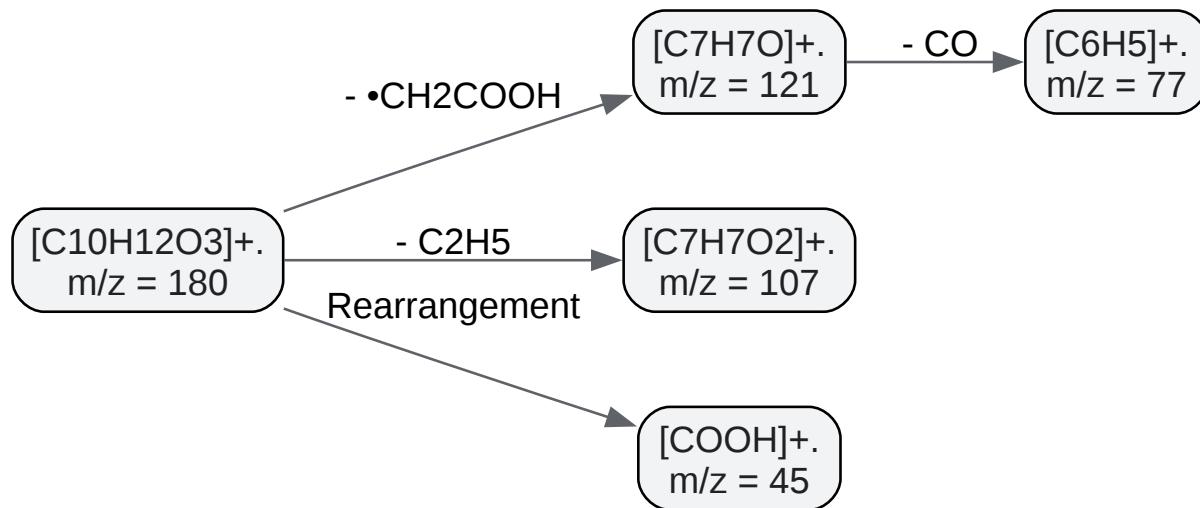
Molecular Ion:

- m/z 180.0786: This corresponds to the exact mass of the molecular ion  $[C_{10}H_{12}O_3]^+$ .

Major Predicted Fragment Ions:

- m/z 121: This significant peak likely arises from a McLafferty-type rearrangement followed by cleavage, or from the loss of the carboxymethyl group ( $-CH_2COOH$ ).
- m/z 107: This fragment could result from benzylic cleavage, with the loss of the ethyl group.
- m/z 77: A common fragment corresponding to the phenyl cation, arising from further fragmentation of the aromatic ring.
- m/z 45: This peak corresponds to the  $[COOH]^+$  fragment.

## Fragmentation Pathway Diagram



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Caption: Predicted EI-MS fragmentation of **2-(2-Ethylphenoxy)acetic acid**.

## Experimental Protocols

To acquire high-quality spectral data for **2-(2-Ethylphenoxy)acetic acid**, the following standard operating procedures are recommended.

## NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.
- Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional  $^1\text{H}$  spectrum with a  $90^\circ$  pulse angle.
  - Set the spectral width to cover a range of -2 to 14 ppm.
  - Use a relaxation delay of 1-2 seconds.
  - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Set the spectral width to cover a range of 0 to 200 ppm.
  - Use a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of quaternary carbons.
  - Acquire a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard.

## Mass Spectrometry

- Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a mass range of m/z 40-400 to detect the molecular ion and expected fragments.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the observed fragmentation with predicted pathways.

## Conclusion

This guide provides a comprehensive, albeit predictive, spectral analysis of **2-(2-Ethylphenoxy)acetic acid**. The detailed predictions for <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry, along with standardized experimental protocols, offer a valuable resource for researchers. When experimental data becomes available, it can be compared against these predictions to facilitate a rapid and accurate structural confirmation.

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